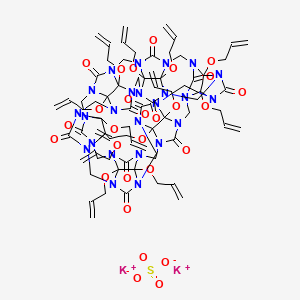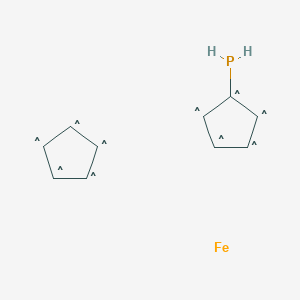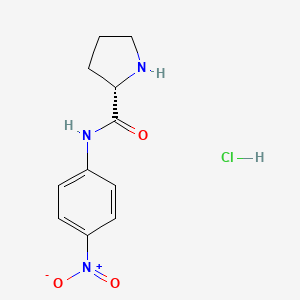
CID 121235213
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 121235213” is a chemical substance listed in the PubChem database
Preparation Methods
The preparation of the compound “CID 121235213” involves specific synthetic routes and reaction conditions. The industrial production methods for this compound typically include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form a larger molecule with the elimination of a small molecule such as water.
Activation of Hydroxyl Groups: This step is crucial for the formation of intermediates that lead to the final product.
Use of Specific Reagents: Reagents such as N, N-dimethylformamide and pyridyl sulfonyl chloride are commonly used in the synthesis of this compound.
Chemical Reactions Analysis
The compound “CID 121235213” undergoes various types of chemical reactions, including:
Oxidation Reactions: These reactions involve the loss of electrons from the compound, often resulting in the formation of oxides.
Reduction Reactions: These reactions involve the gain of electrons, leading to the reduction of the compound.
Substitution Reactions: These reactions involve the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions: Reagents such as oxidizing agents and reducing agents are commonly used in these reactions. .
Scientific Research Applications
The compound “CID 121235213” has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in biological studies to understand its effects on cellular processes and molecular pathways.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of the compound “CID 121235213” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can result in the activation or inhibition of specific pathways, ultimately affecting cellular processes and physiological responses .
Properties
InChI |
InChI=1S/C72H84N24O24.2K.H2O4S/c1-13-25-109-61-62(110-26-14-2)75-39-79-53(101)83-43-87-57(105)91-47-95-59(107)93-45-89-55(103)85-41-81-51(99)77(37-73(61)49(75)97)63(111-27-15-3)64(81,112-28-16-4)82-42-86-56(104)90(68(89,116-32-20-8)67(85,86)115-31-19-7)46-94-60(108)96(72(95,120-36-24-12)71(93,94)119-35-23-11)48-92-58(106)88(69(87,117-33-21-9)70(91,92)118-34-22-10)44-84-54(102)80(40-76(62)50(98)74(61)38-78(63)52(82)100)65(79,113-29-17-5)66(83,84)114-30-18-6;;;1-5(2,3)4/h13-24H,1-12,25-48H2;;;(H2,1,2,3,4)/q;2*+1;/p-2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNMGKOZOVUPKK-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC12C3(N4CN5C(=O)N6CN7C(=O)N8CN9C(=O)N%10CN%11C(=O)N%12CN%13C(=O)N(CN1C4=O)C1(C%13(N4CN%13C%12(C%11(N(C%13=O)CN%11C%10(C9(N(C%11=O)CN9C8(C7(N(C9=O)CN7C6(C5(N(C7=O)CN3C(=O)N2CN1C4=O)OCC=C)OCC=C)OCC=C)OCC=C)OCC=C)OCC=C)OCC=C)OCC=C)OCC=C)OCC=C)OCC=C.[O-]S(=O)(=O)[O-].[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H84K2N24O28S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1843.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![exo-cis-(+/-)-1-(1-Carboxyamido-adamantyl-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride](/img/structure/B6310517.png)
![(3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl)methyl benzoate](/img/structure/B6310518.png)
![exo-cis-(+/-)-1-[(1-Sulfonamidomethyl-4-methyl-benzyl)]-4-methyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310531.png)
![N-[(3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B6310533.png)
![N-Boc-(+/-)-cis (exo) -2-amino-bicyclo[2.2.1]heptan-3-carbaldehyde; 98%](/img/structure/B6310541.png)
![exo-cis-(+/-)-1-(Benzyloxymethyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310552.png)
![exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride](/img/structure/B6310558.png)

![1-[1-[[10,16-bis(trimethylsilyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]oxy]propan-2-yl]-3-phenylurea](/img/structure/B6310590.png)
![1-[(2R)-1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)propan-2-yl]-3-phenylurea](/img/structure/B6310597.png)
![1-[(2S)-1-[(10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]propan-2-yl]-3-phenylurea](/img/structure/B6310602.png)

![1-[(1S,2R)-1-[(10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]-1-phenylpropan-2-yl]-3-phenylurea](/img/structure/B6310618.png)

